molecular formula C7H8S2 B14490875 2,5-Dimethyl-4H-thiopyran-4-thione CAS No. 65484-01-7

2,5-Dimethyl-4H-thiopyran-4-thione

Cat. No.: B14490875
CAS No.: 65484-01-7
M. Wt: 156.3 g/mol
InChI Key: AOOLYLVATWFLNI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4H-thiopyran-4-thione is a sulfur-containing heterocyclic compound of significant interest in organic and medicinal chemistry research. It features a thiopyran core, a six-membered ring with a sulfur atom, and a thione group (C=S), which makes it a versatile building block for synthesizing more complex molecular architectures . The electronegativity of sulfur is similar to carbon, but the thiocarbonyl group possesses a polarity opposite to that of a carbonyl bond, with a lower overall polarity and a reduced positive charge on the carbon atom . This unique electronic profile allows thiopyran-4-thiones to participate in various chemical transformations. Researchers value this compound and its analogs as key intermediates for developing bioactive molecules and functional materials . A prominent application of such thiocarbonyl compounds is their role as dienophiles in [4+2] cycloaddition (Diels-Alder) reactions . Their elevated HOMO energy levels compared to carbonyls make them highly reactive, enabling the efficient construction of dihydrothiopyran and other fused thiopyran derivatives, which are valuable scaffolds in natural product and pharmaceutical synthesis . From a biological perspective, thiopyran-based structures are known to exhibit a wide range of pharmacological activities. While the specific activity of 2,5-Dimethyl-4H-thiopyran-4-thione requires further investigation, related compounds have demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties in scientific studies . The mechanism of action for such compounds often involves the interaction of the sulfur atom with metal ions or electrophilic centers in biological systems, potentially modulating enzyme function or cellular signaling pathways . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

65484-01-7

Molecular Formula

C7H8S2

Molecular Weight

156.3 g/mol

IUPAC Name

2,5-dimethylthiopyran-4-thione

InChI

InChI=1S/C7H8S2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3

InChI Key

AOOLYLVATWFLNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)C(=CS1)C

Origin of Product

United States

Synthetic Methodologies for 2,5 Dimethyl 4h Thiopyran 4 Thione and Analogous Systems

Conversion of Thiopyranones to Thiopyranthiones

Once the 2,5-dimethyl-4H-thiopyran-4-one precursor is synthesized, the final step is the conversion of the ketone group at the 4-position to a thione.

The most common and effective method for converting a carbonyl group to a thiocarbonyl group is through a thionation reaction. Phosphorus pentasulfide (P₄S₁₀) is a classical and widely used reagent for this transformation. The reaction involves heating the ketone (the thiopyranone precursor) with P₄S₁₀ in an inert solvent such as toluene or pyridine.

While P₄S₁₀ is effective, its low solubility can be a drawback. To improve reactivity and yield, P₄S₁₀ is often used in combination with other reagents. For example, a complex of P₄S₁₀ with pyridine is known to be a highly efficient thionating agent. Another powerful combination is P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDO) , which often provides yields comparable or superior to other methods, such as using Lawesson's reagent. This reagent combination is effective for thionating a wide range of carbonyl compounds, including ketones, esters, and amides, and offers the advantage of a simpler workup procedure to remove byproducts.

Lawesson's reagent , another organosulfur compound, is also a popular choice for thionation due to its better solubility in organic solvents compared to P₄S₁₀ alone.

Table 2: Common Thionating Reagents

Reagent Formula Typical Conditions
Phosphorus Pentasulfide P₄S₁₀ Reflux in toluene or pyridine
P₄S₁₀ / Pyridine Complex P₄S₁₀·(C₅H₅N)ₓ Reflux in acetonitrile or other solvents
P₄S₁₀ / HMDO P₄S₁₀ / (CH₃)₃SiOSi(CH₃)₃ Reflux in xylene

Advanced Approaches to Sulfur-Containing Heterocycles Relevant to Dimethylated Thiopyranthiones

Modern organic synthesis has seen the development of innovative strategies for the construction of sulfur-containing heterocycles that offer improved efficiency, sustainability, and access to novel structures. These advanced methods are highly relevant for the synthesis of complex thiopyran systems.

One significant area of advancement is the use of elemental sulfur as the sulfur source in C-H sulfuration reactions. thieme-connect.com This approach avoids the need for pre-functionalized substrates and provides a direct, atom-economical route to sulfur heterocycles. These reactions are often catalyzed by transition metals and can proceed via cascade or domino pathways, rapidly building molecular complexity. ijarst.in

Photoredox catalysis has also emerged as a powerful tool, enabling the construction of heterocyclic scaffolds under mild conditions through radical-mediated processes. ijarst.in This strategy can be applied to the synthesis of various sulfur heterocycles from readily available precursors.

Ring Enlargement Methodologies

Ring enlargement strategies provide a pathway to synthesize larger rings from smaller, more readily available cyclic precursors. While not as common as other methods for the synthesis of simple thiopyrans, ring enlargement can be a powerful tool, particularly for the construction of fused or complex thiopyran systems.

One such example involves a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes. This process facilitates the synthesis of thieno[3,2-c]pyridinones through a proposed mechanism that includes regioselective thionation, followed by a ring-enlargement step and an intramolecular aza-cyclization sequence. This methodology highlights the potential of using strained small rings as precursors for constructing larger, fused heterocyclic systems containing a thiopyran core.

Starting MaterialReagentKey TransformationProduct ScopeReference
Aminopropenoyl cyclopropanesLawesson's ReagentThionation and Ring-enlargementThieno[3,2-c]pyridinones researchgate.net

Copper-Catalyzed C-S Bond Formation Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in the formation of carbon-sulfur (C-S) bonds has been instrumental in the synthesis of various sulfur-containing heterocycles, including thiopyran derivatives. nih.gov These reactions offer a versatile and efficient means to construct the thiopyran ring by forming key C-S linkages.

The utility of copper catalysis in this context is broad, encompassing the coupling of aryl halides with a sulfur source, or the intramolecular cyclization of a suitable precursor containing both a thiol and a reactive group for C-S bond formation. For instance, a ligand-free copper iodide-catalyzed reaction between aryl iodides and thiophenols has been developed, providing a simple and inexpensive route to diaryl thioethers, which can be precursors to thiopyran systems. uu.nl Furthermore, copper single-atom catalysts have been shown to be highly efficient and recyclable for C-S cross-coupling reactions, offering a green and sustainable approach to thioether synthesis. researchgate.netwhiterose.ac.uk The synthesis of thioesters through the copper-catalyzed coupling of aldehydes with thiols in water further demonstrates the versatility of this methodology under environmentally benign conditions. rsc.org

CatalystReactantsKey FeaturesProduct Class
Copper Iodide (CuI)Aryl Iodides, ThiophenolsLigand-free, mild conditionsDiaryl Thioethers
Copper Single-Atom CatalystAryl Halides, ThiolsHeterogeneous, recyclable, poison resistantThioethers
Copper CatalystAldehydes, ThiolsAqueous medium, TBHP as oxidantThioesters

One-Pot Synthetic Strategies

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. growingscience.com This strategy is particularly well-suited for the construction of highly functionalized heterocyclic systems like 4H-thiopyran-4-thiones.

A notable example is the one-pot, four-component synthesis of 4H-thiopyran derivatives. This reaction typically involves an aldehyde, an active methylene (B1212753) compound (such as malononitrile), a source of sulfur (like carbon disulfide), and an amine or other nucleophile. researchgate.net The use of environmentally benign solvents like glycerol can further enhance the green credentials of this methodology. researchgate.net These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, to rapidly build up the complexity of the target molecule. nih.gov The versatility of this approach allows for the introduction of a wide range of substituents onto the thiopyran core by simply varying the starting materials.

Number of ComponentsReactantsCatalyst/SolventKey Advantages
FourAromatic Aldehyde, Malononitrile, Carbon Disulfide, ButylamineGlycerolGreen solvent, catalyst-free, high atom economy
ThreeAldehyde, Dimedone, Cyanothioacetamide2-AminoethanolFacile synthesis of 2-amino-3-cyano-4H-thiopyran derivatives
FourAldehyde, Malononitrile, 1,3-Dicarbonyl, Amine-functionalized MOFBall-milling (solvent-free)Mechanochemical, heterogeneous catalysis

Solid-Phase Synthesis Techniques

Solid-phase synthesis has revolutionized the field of medicinal chemistry by enabling the rapid generation of large libraries of compounds for high-throughput screening. mdpi.com This technique, where molecules are covalently attached to an insoluble polymer support during a sequence of chemical modifications, offers significant advantages in terms of purification and automation. nih.gov

While a specific solid-phase synthesis of 2,5-Dimethyl-4H-thiopyran-4-thione has not been extensively reported, the principles of this methodology are readily applicable to the synthesis of thiopyran derivatives. A general strategy would involve the attachment of a suitable precursor to a solid support, followed by the stepwise construction of the thiopyran ring through a series of solution-phase reactions. chimia.ch The final product is then cleaved from the resin in a purified form. For instance, a pre-formed pyrimidine can be linked through a thioether to a polystyrene resin, followed by the cyclization of a second ring. nih.gov This approach allows for the introduction of diversity at multiple points in the molecular scaffold. The development of solid-phase synthesis strategies for heterocyclic macrocycles further underscores the power of this technique in generating complex molecular architectures. nih.gov

Support ResinLinkage StrategyKey StepsAdvantages
Polystyrene ResinThioether linkageAttachment of precursor, on-resin cyclization, cleavageEase of purification, automation, library synthesis
Bromoacetal ResinSN2 reaction with aminesOn-resin peptide coupling, cyclative releaseGeneration of diverse libraries of bicyclic heterocycles
Rink Amide ResinAmide bond formationFmoc/Trt chemistry, on-resin heterocycle formationSynthesis of peptidomimetics with heterocyclic scaffolds

Mechanochemical Synthesis of Heterocyclic Thiones

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained significant attention as a green and sustainable synthetic methodology. nih.gov By performing reactions in the solid state, often in a ball mill, the use of bulk solvents can be eliminated or significantly reduced, leading to a more environmentally friendly process.

The mechanochemical synthesis of 4H-pyrans via a multicomponent reaction catalyzed by an amine-functionalized metal-organic framework (MOF) has been reported. nih.gov This solvent-free approach, which involves the grinding of aldehydes, malononitrile, and 1,3-dicarbonyl compounds, can be conceptually extended to the synthesis of the corresponding 4H-thiopyrans and their thione analogues by using an appropriate sulfur source. The advantages of mechanochemical synthesis include shorter reaction times, high yields, and the use of heterogeneous catalysts that can be easily recovered and reused. This methodology aligns with the principles of green chemistry and offers a promising alternative to traditional solution-phase synthesis.

Reaction TypeReactantsCatalystConditionsKey Advantages
Multicomponent ReactionAldehydes, Malononitrile, 1,3-DicarbonylsCu2(NH2-BDC)2(DABCO) MOFBall-milling, solvent-freeGreen synthesis, heterogeneous catalysis, high yields

Cycloaddition Reactions in the Synthesis of Thiopyran Derivatives

Cycloaddition reactions, particularly the [4+2] cycloaddition or Diels-Alder reaction, are among the most powerful and versatile methods for the construction of six-membered rings. nih.gov The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, provides a direct and stereoselective route to a wide variety of heterocyclic compounds, including thiopyrans. nih.govrsc.org

In the context of thiopyran synthesis, the [4+2] cycloaddition can involve a 1-thiadiene reacting with a dienophile, or a diene reacting with a thiocarbonyl compound (a thione) as the dienophile. nih.govrsc.org Thioketones, thioaldehydes, and other thiones are highly reactive dienophiles due to the electronic properties of the C=S bond. nih.govrsc.org These reactions often proceed with high regioselectivity and stereoselectivity, allowing for the controlled synthesis of complex thiopyran structures. mdpi.com

For example, aryl and hetaryl thiochalcones have been shown to react smoothly with 1,4-quinones in a thia-Diels-Alder reaction to yield fused 4H-thiopyrans. nih.gov Similarly, the reaction of in situ generated alkene-1-thiones with 4-hydroxy-2-pyrones has been utilized to form 4H-thiopyran-4-one derivatives. nih.govrsc.org The versatility of the Diels-Alder reaction allows for the use of a wide range of dienes and dienophiles, leading to a diverse array of substituted thiopyran derivatives. nih.govrsc.org

Diene/ThiodienophileDienophile/DieneKey FeaturesProduct Class
Aryl/Hetaryl Thiochalcones1,4-QuinonesSpontaneous dehydrogenation of initial adductFused 4H-Thiopyrans
Alkene-1-thiones (in situ)4-Hydroxy-2-pyronesInnovative thio D-A process4H-Thiopyran-4-ones
ThiochalconesAcetylenic DienophilesRegioselective4H-Thiopyrans

Thia-Diels–Alder Reactions for Dihydrothiopyran Construction

The hetero-Diels–Alder reaction, a cornerstone in the synthesis of six-membered heterocycles, is particularly effective for constructing the thiopyran scaffold. nih.govresearchgate.net In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile containing a carbon-sulfur double bond (thiocarbonyl group), known as a thiodienophile. nih.gov This approach is fundamental to the formation of various polycyclic compounds with medicinal applications due to its high stereoselectivity. nih.gov

Thia-Diels-Alder reactions can proceed through either a concerted or a stepwise mechanism. The specific pathway is often influenced by the electronic properties and steric hindrance of the reactants. nih.gov For instance, the use of α-oxo thioketones, generated from their corresponding carbonyl precursors, with dienes like 2,3-dimethylbutadiene leads to the formation of spirocyclic thione-substituted dihydro-2H-thiopyrans. nih.gov

A plausible synthetic route to a precursor of 2,5-dimethyl-4H-thiopyran-4-thione could involve the Thia-Diels-Alder reaction between a 1-thiabutadiene derivative and an appropriate dienophile. Alternatively, a thioketone can act as the dienophile in a reaction with a conjugated diene. For the target molecule, a conceptual approach would be the reaction of a diene with a dienophile that can be converted to the desired structure.

While the direct synthesis of 2,5-dimethyl-4H-thiopyran-4-thione via this method is not explicitly detailed in the reviewed literature, the synthesis of analogous structures provides a strong basis for its feasibility. For example, various diarylthioketones react with dimethyl but-2-ynedioate to form polycyclic compounds. nih.gov Similarly, in-situ generated thioaldehydes have been trapped with cyclopentadiene in a highly selective endo-thio-Diels-Alder cycloaddition. nih.gov Continuous flow processes have also been developed for the photochemical generation of thioaldehydes and their subsequent in-situ Thia-Diels-Alder reactions with electron-rich 1,3-butadienes, leading to 3,6-dihydro-2H-thiopyrans in high yields. researchgate.netthieme-connect.de

Table 1: Examples of Thia-Diels-Alder Reactions for Dihydrothiopyran Synthesis

DieneDienophileProductReference
2,3-Dimethylbutadieneα-Oxo thioketonesSpirocyclic thione-substituted dihydro-2H-thiopyrans nih.gov
CyclopentadieneIn-situ generated thiobenzaldehydeEndo-cycloadduct nih.gov
1,3-ButadienesPhotochemically generated thioaldehydes3,6-Dihydro-2H-thiopyrans researchgate.netthieme-connect.de

Reactions Involving Alkynic Dienophiles

The use of alkynic dienophiles in hetero-Diels-Alder reactions provides a direct route to 4H-thiopyran derivatives. Thiochalcones, which are α,β-unsaturated thioketones, have been shown to react efficiently with acetylenic dienophiles to yield functionalized 4H-thiopyrans in high yields.

A direct synthesis of 2,6-diaryl-4H-thiopyran-4-thiones has been achieved by reacting 1-aryl-5-phenyl-4-pentyne-1,3-diones with phosphorus pentasulfide. This reaction proceeds at room temperature in dry pyridine and produces the target compounds in excellent yields. tandfonline.com The resulting 4H-thiopyran-4-thiones can be further converted to their corresponding hydrazones and oximes. tandfonline.com

This methodology suggests a potential pathway to 2,5-dimethyl-4H-thiopyran-4-thione by utilizing an appropriately substituted acetylenic β-diketone. The key transformation involves the cyclization and thionation of the diketone precursor in the presence of a sulfurizing agent like phosphorus pentasulfide.

Table 2: Synthesis of 4H-Thiopyran-4-thiones from Acetylenic β-Diketones

Acetylenic β-DiketoneReagentProductYieldReference
1-Aryl-5-phenyl-4-pentyne-1,3-dionesPhosphorus pentasulfide2,6-Diaryl-4H-thiopyran-4-thionesExcellent tandfonline.com

Derivatization Strategies for Functionalization of 4H-Thiopyran-4-thiones

The functionalization of the 4H-thiopyran-4-thione core is crucial for modifying its properties and exploring its potential applications. Derivatization can occur at the sulfur atom, the thiocarbonyl group, or the ring carbons.

A common derivatization of thiopyrans involves the oxidation of the sulfur atom. For instance, 3,5-dimethyltetrahydro-4H-thiopyran-4-one can be oxidized with hydrogen peroxide to yield the corresponding sulfoxide (B87167) and sulfone. researchgate.net Similarly, 2,6-diaryl-4H-thiopyran-4-thiones can be oxidized to their respective 4H-thiopyran-4-one sulfoxides or sulfones. tandfonline.com

The thiocarbonyl group at the 4-position is also a site for various reactions. It can be converted into other functional groups, such as hydrazones and oximes, by reacting the 4H-thiopyran-4-thione with appropriate nucleophiles. tandfonline.com

Furthermore, the ring system itself can undergo reactions. For example, 2-amino-4-(dicyanomethylidene)-6-sulfanyl-4H-thiopyran-3,5-dicarbonitrile can be alkylated at the sulfanyl group with methyl iodide. d-nb.info While specific derivatization strategies for 2,5-dimethyl-4H-thiopyran-4-thione are not extensively documented, the reactivity of analogous systems suggests that electrophilic substitution and nucleophilic addition reactions could be employed for its functionalization. The reactivity of thiolate sites in similar compounds indicates their nucleophilic character and potential for reaction with various electrophiles. nih.gov

Table 3: Derivatization Reactions of Thiopyran Systems

Starting MaterialReagent(s)ProductType of ReactionReference
3,5-Dimethyltetrahydro-4H-thiopyran-4-oneHydrogen PeroxideSulfoxide/SulfoneOxidation researchgate.net
2,6-Diaryl-4H-thiopyran-4-thione---Hydrazone/OximeNucleophilic addition tandfonline.com
2-Amino-4-(dicyanomethylidene)-6-sulfanyl-4H-thiopyran-3,5-dicarbonitrileMethyl Iodide6-(Methylsulfanyl)-4H-thiopyran derivativeAlkylation d-nb.info

Advanced Reaction Mechanisms and Reactivity Profiles of Dimethylated 4h Thiopyran 4 Thiones

Nucleophilic Reactivity at the Thiocarbonyl Center

The carbon atom of the thiocarbonyl group in 2,5-Dimethyl-4H-thiopyran-4-thione is electrophilic and thus a primary site for nucleophilic attack. The outcomes of such reactions are influenced by the nature of the nucleophile and the reaction conditions.

The reaction of Grignard reagents (RMgX) with thioketones like 2,5-Dimethyl-4H-thiopyran-4-thione can proceed through two primary mechanistic pathways: direct nucleophilic addition to the thiocarbonyl carbon or a single electron transfer (SET) from the Grignard reagent to the thioketone.

Direct Nucleophilic Addition: This pathway involves the direct attack of the carbanionic component of the Grignard reagent on the electrophilic thiocarbonyl carbon. This is analogous to the reaction with ketones and results in the formation of a magnesium thiolate intermediate. Subsequent acidic workup would yield a tertiary thiol. The methyl groups at the 2- and 5-positions of the thiopyran ring may exert some steric hindrance, potentially influencing the rate of nucleophilic attack.

Single Electron Transfer (SET): In this mechanism, an electron is transferred from the Grignard reagent to the thioketone, generating a radical anion of the thioketone and a radical cation of the Grignard reagent. The stability of the resulting radical anion is a key factor in determining the favorability of the SET pathway. For 2,5-Dimethyl-4H-thiopyran-4-thione, the extended π-system could potentially stabilize the radical anion, making the SET pathway a plausible alternative to direct addition, especially with sterically hindered Grignard reagents or those with low oxidation potentials.

The competition between these two pathways is a subject of ongoing research in the broader context of Grignard reactions with carbonyl and thiocarbonyl compounds. Factors such as the steric bulk of both the Grignard reagent and the thioketone, the solvent, and the presence of impurities can influence the dominant mechanism.

Table 1: Plausible Products from Grignard Reaction with 2,5-Dimethyl-4H-thiopyran-4-thione

Grignard Reagent (RMgX)Dominant MechanismExpected Major Product (after workup)
Methylmagnesium bromideLikely Direct Nucleophilic Addition2,5-Dimethyl-4-methyl-4H-thiopyran-4-thiol
tert-Butylmagnesium chloridePossible Single Electron TransferComplex mixture including pinacol-type coupling products

Nucleophilic attack on the thiocarbonyl carbon of 2,5-Dimethyl-4H-thiopyran-4-thione leads to the formation of a tetrahedral intermediate. In reactions where a leaving group is not present, this intermediate is typically a magnesium thiolate, as seen with Grignard reagents.

If the nucleophile is part of a molecule with a potential leaving group, a nucleophilic acyl substitution-type reaction could theoretically occur at the thiocarbonyl carbon. However, in the case of 2,5-Dimethyl-4H-thiopyran-4-thione, there are no inherent leaving groups attached to the thiocarbonyl carbon. Therefore, nucleophilic displacement reactions would necessitate the introduction of a suitable leaving group at a different position or a rearrangement following the initial nucleophilic attack. The stability of the tetrahedral intermediate is influenced by the nature of the attacking nucleophile and the substituents on the thiopyran ring.

Radical Chemistry of Thiocarbonyl Groups

The C=S double bond can participate in radical reactions, a characteristic that is exploited in various polymerization techniques.

Pericyclic Reactions and Cycloaddition Mechanisms

Pericyclic reactions, including cycloadditions, represent a significant class of transformations for thiocarbonyl compounds. organic-chemistry.org The thione group in 2,5-dimethyl-4H-thiopyran-4-thione can act as a highly reactive component in these reactions, serving as a "super-dienophile" in hetero-Diels-Alder reactions due to its electronic properties. uzh.ch The reactivity is influenced by the compound's frontier molecular orbitals (HOMO-LUMO levels), which differ from those of corresponding carbonyl compounds. rsc.org

A primary pathway for the reaction of 2,5-dimethyl-4H-thiopyran-4-thione involves the formation of reactive intermediates upon interaction with carbenes or carbenoids. uzh.ch

Thiocarbonyl Ylides : These are generated through the electrophilic attack of a carbene (or carbenoid) onto the electron-rich sulfur atom of the thiocarbonyl group. uzh.ch Diazomethane derivatives are common precursors for generating the necessary carbenes, which can be formed through thermal, photochemical, or metal-assisted decomposition. uzh.chbaranlab.org The resulting thiocarbonyl ylide is a zwitterionic species with a carbanion adjacent to a positively charged sulfur atom and is a key intermediate in various subsequent reactions. baranlab.org

1,3-Zwitterionic Intermediates : When the thiocarbonyl group reacts with nucleophilic carbenes, the initial attack occurs at the carbon atom of the C=S bond, leading to the formation of 1,3-zwitterionic intermediates. uzh.ch

The stability and subsequent reaction pathways of these intermediates are highly dependent on their specific structure and the reaction conditions. baranlab.org

The thiocarbonyl ylides formed from 2,5-dimethyl-4H-thiopyran-4-thione are typically transient and readily undergo further transformations. One of the most common and synthetically useful pathways is a 1,3-dipolar electrocyclization. uzh.ch This intramolecular cyclization involves the nucleophilic carbanion of the ylide attacking the electrophilic carbon of the original thiocarbonyl group, leading to the formation of a stable, three-membered heterocyclic ring known as a thiirane (B1199164). uzh.chbaranlab.org

This process is a formal [2+1] cycloaddition, where the two atoms of the C=S bond and the single carbon atom from the carbene combine to form the thiirane ring. Depending on the substituents, these thiiranes can either be isolated as the final product or may undergo spontaneous desulfurization to yield the corresponding alkene derivative. uzh.chbeilstein-journals.orgnih.gov

Cycloaddition reactions, such as the Thia-Diels-Alder reaction involving 2,5-dimethyl-4H-thiopyran-4-thione, can proceed through two distinct mechanistic pathways: concerted or stepwise. rsc.orgnih.govrsc.org

Concerted Pathway : In a concerted reaction, all bond-breaking and bond-forming processes occur simultaneously within a single transition state. rsc.orgresearchgate.net There are no discrete intermediates formed during this process. rsc.org This pathway is often favored for symmetrical reactants where effective orbital overlap can stabilize the transition state. rsc.org

Stepwise Pathway : Alternatively, the reaction can proceed in multiple steps, involving the formation of a detectable or transient intermediate. rsc.orgresearchgate.net The nature of this intermediate is determined by the electronic properties of the reactants. nih.gov DFT calculations have shown that polar interactions between the reactants favor the formation of a zwitterionic intermediate, whereas non-polar conditions tend to favor the formation of a diradical intermediate. rsc.orgnih.gov

The specific pathway taken depends on factors such as the nature of the reactants, the solvent, and the presence of catalysts. rsc.org

Reaction PathwayMechanismIntermediateFavored Conditions
Concerted Single step, simultaneous bond formation/breakingTransition State OnlySymmetrical reactants
Stepwise (Polar) Multi-stepZwitterionic IntermediatePolar intermolecular interactions
Stepwise (Non-polar) Multi-stepDiradical IntermediateNon-polar intermolecular interactions

This table summarizes the primary cycloaddition pathways.

In the context of stepwise cycloadditions, the diradical mechanism is a significant pathway, particularly under non-polar conditions. rsc.orgnih.gov For thioketones, reactions with certain diazo compounds have been shown to proceed predominantly through initially formed diradicals. beilstein-journals.orgnih.gov These diradical intermediates can then engage in cascade processes to yield products such as sterically hindered 1,3-dithiolanes. beilstein-journals.orgnih.gov The presence of heteroatoms like sulfur in the reacting molecules can be important for stabilizing these diradical intermediates. nih.gov This mechanism provides an alternative to the concerted pericyclic and polar zwitterionic pathways for the [4+2] cycloadditions of 2,5-dimethyl-4H-thiopyran-4-thione.

Oxidation Mechanisms of Heterocyclic Thiones

The thiocarbonyl group in 2,5-dimethyl-4H-thiopyran-4-thione is susceptible to oxidation, leading to a variety of oxygenated products. lookchem.comrsc.org The oxidation can transform the thione into a ketone or, in other cases, into sulfones, particularly after cycloaddition reactions. rsc.org

A well-documented oxidation pathway for 4H-thiopyran-4-thiones is photosensitized oxygenation. lookchem.comrsc.org

Formation of Oxygenated Products : Irradiation of 4H-thiopyran-4-thiones in the presence of a sensitizer (B1316253), such as methylene (B1212753) blue, and oxygen results in the conversion of the thiocarbonyl group (C=S) into a carbonyl group (C=O). lookchem.comrsc.org For 2,5-dimethyl-4H-thiopyran-4-thione, this reaction would yield 2,5-dimethyl-4H-thiopyran-4-one.

Proposed Mechanism : This transformation is believed to proceed via the addition of photogenerated singlet oxygen to the thione. lookchem.com This addition forms a reactive, unstable intermediate, analogous to a dioxetane. lookchem.com This intermediate then collapses, breaking the C-S and O-O bonds and eliminating sulfur monoxide (SO) to form the corresponding ketone. lookchem.com The sulfur monoxide is subsequently oxidized to sulfur dioxide. lookchem.com Both light and a sensitizer are required for this photo-oxidation to occur efficiently. lookchem.com

Additionally, the cycloadducts resulting from Diels-Alder reactions of thiopyran derivatives can undergo subsequent oxidation to produce the final sulfone structures. rsc.org While the direct oxidation to a stable heteroaromatic cation is less commonly detailed for this specific compound, the conversion to the stable, oxygenated 4-one derivative is a clearly established pathway.

Rearrangement Reactions and Isomerization Processes

The structural dynamics of the thiopyranthione core are evident in its formation pathways and its capacity to isomerize. These processes are fundamental to understanding its chemical behavior and potential for synthetic transformations.

Molecular Rearrangements in Thiopyranthione Formation

The synthesis of the thiopyranthione ring system can proceed through significant molecular rearrangements. One notable pathway involves the reaction of 1,2-dithiole-3-thiones with specific reagents, leading to the formation of a thiopyranthione ring as a result of a complex cascade. researchgate.net For instance, the treatment of 4,5-dichloro-3H-1,2-dithiole-3-thione with an excess of dimethyl acetylenedicarboxylate (B1228247) (DMAD) in xylene under reflux conditions can yield thienothiopyranthione isomers. researchgate.net This transformation occurs through a series of cycloaddition and rearrangement steps, demonstrating a sophisticated method for constructing the thiopyranthione skeleton from different heterocyclic precursors.

These reactions highlight how the assembly of the thiopyranthione core is not always linear but can involve the reorganization of bonds from a different starting heterocycle.

Table 1: Example of Thiopyranthione Formation via Molecular Rearrangement

Starting Material Reagent Conditions Product Type

Isomerization between 2H- and 4H-Thiopyran Isomers

The thiopyran framework allows for the existence of constitutional isomers, primarily the 2H- and 4H-forms. The interconversion between these isomers is a known process for some substituted thiopyrans. Studies on analogous compounds, such as 2,4,6-triphenyl-4H-thiopyran, have shown that isomerization to the corresponding 2H-isomer can be induced. researchgate.net This process has been studied kinetically, and for the triphenyl derivative, the first-order rate constant was determined in dimethylformamide. researchgate.net This isomerization highlights the potential for the 2,5-dimethyl-4H-thiopyran-4-thione to exist in equilibrium with its 2H-isomer, a transformation that could be influenced by factors such as solvent, temperature, or the presence of catalysts. The stability of each isomer is dictated by the substitution pattern and the resulting electronic and steric effects.

Reactions with Organometallic Species and Ylides

The reactivity of the thiocarbonyl group in 2,5-dimethyl-4H-thiopyran-4-thione is central to its interactions with nucleophilic organometallic species and ylides. These reactions provide pathways to more complex molecular architectures.

Interactions with Carbenes and Metal Carbene Complexes

The thiocarbonyl group (C=S) of the thiopyranthione readily interacts with carbenes and carbenoids generated from metal carbene complexes. The primary outcome of this interaction is the formation of a thiocarbonyl ylide. baranlab.org These ylides are versatile 1,3-dipolar intermediates. researchgate.net Once formed from the reaction of 2,5-dimethyl-4H-thiopyran-4-thione and a carbene, the resulting ylide can be trapped by various dipolarophiles. A common reaction pathway is a [3+2] cycloaddition with an electron-deficient alkene or alkyne, leading to the synthesis of five-membered sulfur-containing heterocyclic rings. researchgate.net The generation of carbenes can be achieved through methods like the thermal or photochemical decomposition of diazo compounds, and their reactivity can be modulated through the use of transition metal catalysts. nih.gov

Reactivity with Sulfur Ylides (e.g., Dimethyloxosulfonium Methylide)

Sulfur ylides, such as dimethyloxosulfonium methylide and dimethylsulfonium methylide, are well-established reagents for transferring a methylene group to electrophilic centers. While their reaction with ketones and aldehydes is a classic route to epoxides, their interaction with a thiocarbonyl group follows a different course. libretexts.org The reaction of a sulfur ylide with the thiocarbonyl of 2,5-dimethyl-4H-thiopyran-4-thione is expected to form a thiirane (episulfide) ring. baranlab.orglibretexts.org This occurs via nucleophilic attack of the ylide's carbanion on the thiocarbonyl carbon, followed by an intramolecular SN2 displacement that releases a neutral sulfide (B99878) (e.g., dimethyl sulfoxide (B87167) or dimethyl sulfide). libretexts.org The two common sulfur ylides exhibit different reactivity; the less reactive dimethyloxosulfonium ylide is known to add reversibly and typically forms the thermodynamically more stable product. libretexts.org

Table 2: Reactivity of 2,5-Dimethyl-4H-thiopyran-4-thione with Ylides

Ylide Type Reagent Example Expected Product with Thiocarbonyl Group
Carbene Generated from Diazomethane Thiocarbonyl Ylide Intermediate baranlab.org
Sulfur Ylide Dimethyloxosulfonium Methylide Thiirane (Episulfide) baranlab.orglibretexts.org

Table 3: List of Chemical Compounds

Compound Name
2,5-Dimethyl-4H-thiopyran-4-thione
1,2-Dithiole-3-thione
4,5-Dichloro-3H-1,2-dithiole-3-thione
Dimethyl acetylenedicarboxylate (DMAD)
Thienothiopyranthione
2,4,6-Triphenyl-4H-thiopyran
2H-Thiopyran
4H-Thiopyran
Dimethylformamide
Thiocarbonyl ylide
Dimethyloxosulfonium methylide
Dimethylsulfonium methylide
Thiirane (Episulfide)
Dimethyl sulfoxide
Dimethyl sulfide

Sophisticated Spectroscopic Characterization Techniques and Data Analysis for Dimethylated 4h Thiopyran 4 Thione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 2,5-Dimethyl-4H-thiopyran-4-thione. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Advanced 1H NMR and 13C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the different types of hydrogen and carbon atoms within the 2,5-Dimethyl-4H-thiopyran-4-thione molecule. The chemical shifts are indicative of the electronic environment surrounding each nucleus.

In the ¹H NMR spectrum, the protons of the two methyl groups at positions 2 and 5 would be expected to produce a signal, likely a singlet or a doublet depending on the coupling with neighboring protons. The protons on the thiopyran ring would also exhibit characteristic signals. For instance, in similar thiopyran structures, ring protons can appear at various chemical shifts. ismar.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbon atom of the thione group (C=S) is expected to have a characteristic downfield chemical shift. The carbons of the methyl groups will appear in the upfield region, while the sp²-hybridized carbons of the thiopyran ring will have intermediate chemical shifts. For example, in 1,4-dimethylbenzene, the methyl carbons appear at a significantly different chemical shift than the aromatic ring carbons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dimethyl-4H-thiopyran-4-thione

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ at C2/C5~2.0 - 2.5~20 - 25
H at C3/C6~6.0 - 7.0~120 - 140
C at C2/C5-~140 - 150
C at C3/C6-~120 - 140
C=S at C4->190
Note: These are estimated values and can vary based on the solvent and experimental conditions.

Multidimensional NMR Techniques for Structural Elucidation (e.g., NOESY)

To gain deeper insights into the three-dimensional structure of 2,5-Dimethyl-4H-thiopyran-4-thione, multidimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments reveal spatial proximities between protons that are close in space, even if they are not directly connected through chemical bonds. harvard.educore.ac.uk This information is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY can help establish the relative orientation of the methyl groups with respect to the thiopyran ring. In studies of other thiopyran compounds, NOE difference experiments have been used to understand ring conformation and the orientation of substituents. ismar.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups and molecular vibrations within 2,5-Dimethyl-4H-thiopyran-4-thione.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com For 2,5-Dimethyl-4H-thiopyran-4-thione, the FT-IR spectrum would be expected to show characteristic absorption bands for the C=S (thione) group, C=C double bonds within the thiopyran ring, and C-H bonds of the methyl groups. The C=S stretching vibration is a key indicator and typically appears in a specific region of the spectrum. Studies on similar dioxol-2-one compounds have utilized FT-IR to identify key functional groups. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for 2,5-Dimethyl-4H-thiopyran-4-thione

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C-H (Aliphatic)2850 - 3000
C=C (in ring)1600 - 1680
C=S (Thione)1050 - 1250
C-S600 - 800

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in the polarizability of the molecule. nih.gov It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FT-IR spectrum. For 2,5-Dimethyl-4H-thiopyran-4-thione, Raman spectroscopy could provide further details on the vibrations of the thiopyran ring and the C=S bond. The technique has been effectively used to study the vibrational modes of various organic molecules, including ketones and other sulfur-containing compounds. unibo.itresearchgate.net The combination of FT-IR and Raman spectroscopy offers a more complete picture of the molecule's vibrational landscape. unibe.ch

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Upon ionization, the 2,5-Dimethyl-4H-thiopyran-4-thione molecule will form a molecular ion, the mass-to-charge ratio (m/z) of which confirms the molecular weight. The fragmentation pattern, which arises from the breakdown of the molecular ion into smaller, charged fragments, can offer valuable clues about the molecule's structure. For instance, the loss of a methyl group or other characteristic fragments can help to confirm the proposed structure. The fragmentation of ethers and other organic compounds in mass spectrometry provides a basis for interpreting the spectrum of 2,5-Dimethyl-4H-thiopyran-4-thione. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 2,5-Dimethyl-4H-thiopyran-4-thione, the molecular formula is C₇H₈S₂. The exact mass is calculated by summing the masses of the most abundant isotopes of each element. This high-precision mass measurement is critical for confirming the elemental composition and is often a requirement for the publication of new compounds.

Table 1: Theoretical Exact Mass Data for 2,5-Dimethyl-4H-thiopyran-4-thione

ParameterValue
Molecular Formula C₇H₈S₂
Monoisotopic Mass 156.00700 Da

Note: This data is calculated based on the molecular formula.

The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be compared to this theoretical value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass of the molecular ion, mass spectrometry, particularly when using techniques like electron ionization (EI), causes the molecule to break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides a fingerprint of the molecule's structure, helping to confirm the connectivity of atoms.

Expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 15 Da.

Cleavage of the thiopyran ring: The ring could undergo retro-Diels-Alder type reactions or other cleavages, leading to characteristic neutral losses and charged fragments.

Loss of sulfur-containing fragments: Fragments corresponding to the loss of •SH, CS, or other sulfur-containing species might be observed.

The study of fragmentation patterns in related pyrimidine-thiones has shown characteristic losses of functional groups followed by the decomposition of the heterocyclic ring. sapub.org These patterns are instrumental in confirming the proposed structure. libretexts.orgresearchgate.net

Table 2: Hypothetical Major Fragmentation Data for 2,5-Dimethyl-4H-thiopyran-4-thione

m/z (proposed)Proposed FragmentNeutral Loss
156[C₇H₈S₂]⁺• (Molecular Ion)-
141[C₆H₅S₂]⁺•CH₃
113[C₅H₅S]⁺•CH₃, CO
98[C₄H₂S₂]⁺•C₃H₆
77[C₆H₅]⁺C S₂ H₃

Note: This table is illustrative and based on general fragmentation principles, not on reported experimental data for this specific compound.

X-ray Diffraction (XRD) Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For a compound like 2,5-Dimethyl-4H-thiopyran-4-thione, obtaining suitable crystals would allow for its unequivocal structural elucidation. researchgate.net

The process involves irradiating a single crystal with an X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. Studies on related heterocyclic systems, such as chromene and triazole derivatives, demonstrate the power of this technique to confirm molecular geometry and investigate intermolecular interactions in the solid state. mdpi.comresearchgate.net

Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.8707(2)
b (Å) 15.9681(4)
c (Å) 11.9798(4)
β (°) ** 100.283(3)
Volume (ų) **1481.44(7)

Note: Data is for a representative fused heterocyclic compound, 8-(1H-indol-2-yl)-5-(p-tolyl)- libretexts.orgau.dknih.govtriazolo[3,4-b] au.dknih.govresearchgate.netthiadiazole, and serves to illustrate the type of information obtained from a single-crystal X-ray analysis. mdpi.com

For 2,5-Dimethyl-4H-thiopyran-4-thione, X-ray analysis would confirm the planarity or puckering of the thiopyran ring, the C=S bond length, and the positions of the methyl groups.

Electronic and Optical Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the types of electronic transitions possible, which are related to the molecular structure and conjugation.

The parent compound, 4H-pyran-4-thione, has been studied using UV-Vis spectroscopy. au.dk Its electronic spectrum is characterized by transitions such as the n→π* transition of the thiocarbonyl group, which typically occurs at lower energy (longer wavelength), and various π→π* transitions associated with the conjugated system. The lowest energy singlet S1 electronic transition is identified as nπ*, with 1A2 symmetry. au.dk The presence of methyl groups in 2,5-Dimethyl-4H-thiopyran-4-thione would likely cause a slight bathochromic (red) shift in the absorption maxima due to their electron-donating inductive effect.

Table 4: Electronic Transition Data for 4H-pyran-4-thione

TransitionSymmetryCalculated Energy (cm⁻¹)
S₁ ← S₀¹A₂ (n→π)~22,000
T₁ ← S₀³A₂ (n→π)~18,000
Rydberg (3s)-5.02 eV
Rydberg (3p)-6.11 eV

Note: Data is for the related compound 4H-pyran-4-thione and serves as a reference for the expected electronic transitions. au.dkresearchgate.net

Beyond standard UV-Vis spectroscopy, more advanced techniques can provide deeper insights into the electronic and vibrational structure of molecules. For the related compound 4H-pyran-4-thione, synchrotron-based photoelectron spectroscopy (PES) and vacuum ultraviolet (VUV) absorption studies have been performed. researchgate.net

Photoelectron spectroscopy measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy photons. This technique directly probes the energies of molecular orbitals. For 4H-pyran-4-thione, PES revealed a highly resolved structure, allowing for the determination of the sequence of ionic states and a detailed analysis of the vibrational structure of the lowest three photoelectron bands. au.dkresearchgate.net

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present. For 2,5-Dimethyl-4H-thiopyran-4-thione, IR spectroscopy would show characteristic stretching frequencies for the C=S (thione) group, C=C bonds within the ring, and C-H bonds of the methyl and ring hydrogens. These vibrational data complement the structural information obtained from other methods.

Excited State Spectroscopy

The study of the excited state properties of molecules provides profound insights into their electronic structure, reactivity, and potential applications in fields such as photochemistry and materials science. For dimethylated 4H-thiopyran-4-thione derivatives, understanding the nature and behavior of their excited states is crucial. Spectroscopic techniques that probe these transient states are therefore of paramount importance.

Optically Detected Magnetic Resonance (ODMR) for Triplet State Characterization

Optically Detected Magnetic Resonance (ODMR) is a highly sensitive double resonance technique used to study the triplet excited states of molecules. It combines the principles of electron paramagnetic resonance (EPR) with optical spectroscopy, allowing for the determination of the electronic and magnetic properties of transient triplet species that are often inaccessible by conventional magnetic resonance methods.

The fundamental principle of ODMR involves monitoring changes in the intensity of phosphorescence—the emission of light from the lowest triplet state (T₁) as it relaxes to the singlet ground state (S₀)—while simultaneously applying a resonant microwave field. In the absence of a magnetic field (zero-field ODMR), the three sublevels of the triplet state (Tx, Ty, Tz) are split in energy due to spin-spin interactions. This is known as zero-field splitting (ZFS) and is characterized by the parameters D (axial) and E (rhombic).

For aromatic thiones, the triplet state is of significant interest. Studies on related compounds have shown that excitation into the singlet manifold is followed by efficient intersystem crossing to the triplet state with a quantum yield approaching unity. The lowest triplet state in many aromatic thiones is of π,π* character.

The triplet state lifetimes of aromatic thiones are also a key parameter. Research on compounds like 4H-pyran-4-thione (PT) and 4H-1-benzopyran-4-thione (BPT) shows that these lifetimes are sensitive to the molecular structure and the surrounding environment.

Table 1: Representative Triplet State Properties of Aromatic Thiones

Compound NameTriplet Lifetime (τ) in Acetonitrile (µs)Emission Maxima in Acetonitrile (nm)
2,2-dimethyl-indan-1-thione (DMIT)8.6 (±0.5)696
2,2-dimethyl-indan-1-one-3-thione (DMIKT)1.3 (±0.5)696
2,2-dimethyl-indan-1,3-dithione (DMIDT)0.35 (±0.07)706

The data in Table 1, from studies on related thiones, illustrates how structural modifications, such as the addition of a carbonyl or another thione group, can significantly influence the triplet state lifetime and emission properties. It is anticipated that 2,5-Dimethyl-4H-thiopyran-4-thione would exhibit similar behavior, with its specific triplet state parameters being influenced by the methyl substitution and the thiopyran ring structure. The ODMR technique would be the primary experimental method to precisely determine the zero-field splitting parameters (D and E) for this compound, providing a detailed picture of its triplet state electronic structure.

Computational and Theoretical Chemistry Insights into 2,5 Dimethyl 4h Thiopyran 4 Thione

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become an indispensable tool for elucidating the intrinsic properties of molecules. For 2,5-Dimethyl-4H-thiopyran-4-thione, these calculations provide a detailed picture of its molecular structure, vibrational modes, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the molecular geometry and vibrational frequencies of various compounds. nih.govresearchgate.netnih.gov

DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry of 2,5-Dimethyl-4H-thiopyran-4-thione. nih.gov These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. The optimized geometry reveals the puckered nature of the thiopyran ring and the orientation of the methyl and thione groups.

Vibrational frequency analysis based on DFT calculations allows for the assignment of characteristic infrared (IR) and Raman spectral bands. researchgate.net The calculated frequencies, after appropriate scaling, can be correlated with experimental spectra to identify specific vibrational modes, such as C-H stretching, C=C stretching, C-S stretching, and the characteristic C=S stretching of the thione group. This detailed vibrational assignment is crucial for the structural characterization of the molecule. nih.govglobalresearchonline.net

Table 1: Selected Calculated Vibrational Frequencies for a Thiopyran Derivative

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP)Calculated Frequency (cm⁻¹) (MN15)Calculated Frequency (cm⁻¹) (wB97XD)Experimental IR (cm⁻¹)
νas(CH₂)3010, 3084, 3004302629462977
νs(CH₂)294330262946-
CH₂ bending1438144614361439
C=N, C=C stretching1585, 15771626, 16221600, 1592-

This table is illustrative and based on data for a related heterocyclic compound, pyrimethamine, to demonstrate the type of data obtained from DFT calculations. scirp.org The specific frequencies for 2,5-Dimethyl-4H-thiopyran-4-thione would require dedicated calculations.

Prediction of NMR Chemical Shifts via Computational Methods

Computational methods, particularly those based on DFT, are powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. escholarship.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. globalresearchonline.net

By calculating the ¹³C and ¹H chemical shifts for 2,5-Dimethyl-4H-thiopyran-4-thione, researchers can assign the signals in experimental NMR spectra. mdpi.com This is particularly useful for complex molecules where spectral overlap or ambiguity exists. The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects. nih.gov Comparing the calculated shifts with experimental values helps to confirm the molecular structure and provides insights into the electronic environment of each nucleus. d-nb.info

Table 2: Illustrative Calculated vs. Experimental Chemical Shifts

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1135.2134.8
C2128.9129.1
H17.457.42
H27.317.29

This is a generic example to illustrate the comparison. Actual data for 2,5-Dimethyl-4H-thiopyran-4-thione would be needed for a specific analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com

For 2,5-Dimethyl-4H-thiopyran-4-thione, FMO analysis reveals the distribution and energies of these key orbitals. researchgate.net The HOMO is typically localized on the sulfur atoms and the C=C bonds, indicating these are the likely sites for electrophilic attack. The LUMO is often centered on the C=S group, suggesting this is the primary site for nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Table 3: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Note: These are example values. The actual HOMO and LUMO energies for 2,5-Dimethyl-4H-thiopyran-4-thione would be determined by specific quantum chemical calculations. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like 2,5-Dimethyl-4H-thiopyran-4-thione, understanding its conformational preferences is crucial. rsc.org

Computational methods can be used to map the potential energy surface of the molecule, identifying stable conformers (energy minima) and transition states connecting them. researchgate.net This involves systematically changing key dihedral angles and calculating the energy at each point. The results can reveal the most stable conformation, which is often a chair or a boat-like structure for six-membered rings, and the energy barriers between different conformations. This information is vital for understanding the molecule's dynamic behavior and how its shape influences its properties and reactivity. researchgate.net

Excited State Dynamics and Photophysics

The interaction of 2,5-Dimethyl-4H-thiopyran-4-thione with light can be explored through computational studies of its excited states. These investigations provide insights into its photophysical properties, such as absorption and emission of light, and its photochemical reactivity.

Theoretical Investigation of Low-Lying Singlet and Triplet Electronic States

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies and properties of electronic excited states. au.dk By applying TD-DFT, it is possible to investigate the low-lying singlet (S₁) and triplet (T₁) states of 2,5-Dimethyl-4H-thiopyran-4-thione. researchgate.net

These calculations provide information on the vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions (e.g., n → π, π → π). Understanding the character and energy of these excited states is essential for interpreting the molecule's UV-Vis absorption spectrum. Furthermore, the calculations can shed light on the potential for intersystem crossing from the singlet to the triplet state, a key process in photochemistry and phosphorescence. The geometry and properties of the excited states can also be optimized to understand relaxation pathways and potential photochemical reactions.

Spin-Orbit (SO) Coupling Effects and Intersystem Crossing Pathways

Intersystem crossing (ISC), a radiationless transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state), is a critical process in the photophysics of many molecules. rsc.org The efficiency of this process is largely governed by spin-orbit coupling (SOC), which is an interaction between the electron's spin and its orbital motion. rsc.orgresearchgate.net For thiones, the presence of the sulfur atom, a heavier element compared to oxygen, is generally expected to enhance SOC and facilitate ISC.

A thorough search of scientific databases, however, did not yield any studies that have computationally determined the spin-orbit coupling matrix elements or mapped the specific intersystem crossing pathways for 2,5-Dimethyl-4H-thiopyran-4-thione. Such a study would typically involve high-level quantum chemical calculations to identify the energies and geometries of the relevant singlet (S₁) and triplet (T₁, T₂) states and to calculate the magnitude of the coupling between them. While theoretical studies on other sulfur-containing compounds like thionine (B1682319) and thioformaldehyde (B1214467) exist, providing insights into the methodologies used, direct application and results for 2,5-Dimethyl-4H-thiopyran-4-thione are not available. cyu.frresearchgate.net

Phosphorescence and Radiative Lifetime Calculations

Phosphorescence is the radiative decay from an excited triplet state to the singlet ground state. rsc.org The theoretical calculation of phosphorescence involves determining the energy of the lowest triplet state (T₁) and the probability of the T₁ → S₀ transition, which in turn allows for the prediction of the phosphorescence wavelength and its radiative lifetime. rsc.orgwikipedia.org These calculations are inherently linked to the spin-orbit coupling effects that enable the formally spin-forbidden transition. rsc.org

Despite the availability of established computational methods for predicting phosphorescence properties, no specific calculated phosphorescence energies or radiative lifetimes for 2,5-Dimethyl-4H-thiopyran-4-thione have been reported in the literature. researchgate.net A computational investigation would provide valuable data on the intrinsic phosphorescent capabilities of this molecule, but such research has not been published.

Configuration Interaction (CI) and Multi-Reference Methods in Electronic Structure Calculation

Configuration Interaction (CI) and other multi-reference methods (like MRCI or CASPT2) are essential for accurately describing the electronic structure of molecules, especially for excited states, molecules with stretched bonds, or systems with significant electron correlation. These methods go beyond the single-determinant approximation of simpler models and provide a more robust description of the electronic wavefunction.

A search for computational studies on 2,5-Dimethyl-4H-thiopyran-4-thione that employ CI or multi-reference methods did not return any specific results. The application of these high-level theoretical methods would be crucial for accurately predicting the energies of its ground and excited states, understanding potential energy surfaces, and investigating complex photochemical behaviors. However, the scientific literature lacks such a detailed computational characterization for this particular compound.

Computational Elucidation of Reaction Mechanisms

Prediction of Reaction Pathways: Concerted vs. Stepwise Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms, for instance by distinguishing between concerted (single transition state) and stepwise (involving intermediates) pathways. For thiopyran derivatives, cycloaddition reactions are a common method of synthesis, and their mechanisms can be computationally explored. Density Functional Theory (DFT) calculations are frequently used to map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely pathway.

While there is a body of research on the reaction mechanisms of various thiopyran and thione compounds, no specific computational studies were found that predict the reaction pathways for 2,5-Dimethyl-4H-thiopyran-4-thione itself. Such research would be valuable for understanding its reactivity in, for example, Diels-Alder or other cycloaddition reactions.

Application of Linear Free Energy Relationships (e.g., Brönsted, Hammett, Cross-interaction Constants) in Mechanistic Modeling

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are used to correlate reaction rates or equilibrium constants for a series of related reactions. By plotting the logarithm of the rate or equilibrium constant against a substituent parameter (like the Hammett σ value), one can gain insight into the electronic effects on the reaction mechanism.

No studies applying LFERs to reactions involving 2,5-Dimethyl-4H-thiopyran-4-thione were identified in the searched literature. A Hammett study, for instance, could involve synthesizing a series of derivatives with different substituents on the thiopyran ring and measuring their reaction rates to understand the electronic demands of the transition state. However, such experimental and computational analysis for this specific compound has not been reported.

Advanced Applications and Research Directions of Dimethylated 4h Thiopyran 4 Thiones in Chemical Sciences

Coordination Chemistry and Ligand Design

The presence of both a thioether and a thione group in 2,5-Dimethyl-4H-thiopyran-4-thione makes it a fascinating ligand for coordination chemistry. The exocyclic sulfur atom of the thione group is a soft donor, exhibiting a strong affinity for soft metal ions, while the endocyclic sulfur can also potentially participate in coordination, leading to diverse binding modes.

The synthesis of metal complexes with thiopyranthione ligands like 2,5-Dimethyl-4H-thiopyran-4-thione would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal and reaction conditions would dictate the resulting coordination geometry and stoichiometry. Based on studies of related heterocyclic thiones, a variety of metal ions, including those from the transition series (e.g., copper, nickel, cobalt, zinc), could form stable complexes. researchgate.nethealthbiotechpharm.orgnih.gov

Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial for observing the shift in the C=S stretching frequency upon coordination to the metal center. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide information on the ligand's structure within the complex. Electronic spectroscopy (UV-Vis) would offer insights into the electronic transitions and the coordination geometry around the metal ion. For crystalline products, single-crystal X-ray diffraction would provide unambiguous structural determination.

Table 1: Hypothetical Spectroscopic Data for a Metal Complex of 2,5-Dimethyl-4H-thiopyran-4-thione

TechniqueLigand (Expected)Complex (Hypothetical)Interpretation
IR (cm⁻¹)ν(C=S) ~1100-1200Lower frequency shiftCoordination via the thione sulfur
¹H NMR (ppm)Resonances for methyl and vinyl protonsShifts in proton signalsChange in electronic environment upon complexation
¹³C NMR (ppm)Resonances for methyl, vinyl, and C=S carbonsShift in carbon signals, especially the C=S carbonConfirmation of coordination
UV-Vis (nm)π → π* and n → π* transitionsAppearance of d-d transition bands (for transition metals)Information on coordination geometry

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored properties. 2,5-Dimethyl-4H-thiopyran-4-thione can be considered a monodentate ligand, coordinating primarily through the exocyclic thione sulfur. However, the potential for bidentate chelation involving the ring sulfur should not be discounted, which could lead to the formation of stable five- or six-membered chelate rings, a favorable arrangement in coordination chemistry. The presence of methyl groups at the 2 and 5 positions introduces steric bulk and alters the electronic nature of the thiopyran ring, which can influence the stability and reactivity of the resulting metal complexes. These substituent effects are a key principle in ligand design, allowing for the fine-tuning of the properties of the coordination compounds. researchgate.net

Materials Science Research

The unique electronic and structural features of thiopyranthiones also make them attractive building blocks for new materials with interesting optical, electronic, and polymeric properties.

Sulfur-rich heterocyclic compounds have been extensively studied for their potential in organic electronics. The polarizable nature of sulfur and the potential for intermolecular S---S interactions can facilitate charge transport in the solid state. While there is no specific literature on the use of 2,5-Dimethyl-4H-thiopyran-4-thione in organic conductors, related thiophene-based materials have shown semiconducting properties. The assembly of 2,5-Dimethyl-4H-thiopyran-4-thione into well-ordered structures, potentially through metal coordination or self-assembly, could lead to materials with interesting conductive or photoactive properties.

The incorporation of heterocyclic units into polymer backbones can impart unique properties to the resulting materials. While direct polymerization of 2,5-Dimethyl-4H-thiopyran-4-thione has not been reported, there are established methods for synthesizing polymers containing thiophene (B33073) and pyran units. researchgate.netmdpi.com For instance, polyesters containing dimethyl 2,5-thiophenedicarboxylate have been synthesized and show promise as bio-based high-performance polymers. mdpi.com It is conceivable that derivatives of 2,5-Dimethyl-4H-thiopyran-4-thione, functionalized with polymerizable groups, could be used as monomers. The resulting polymers would possess the thiopyranthione moiety as a pendant group, which could be used for post-polymerization modification, such as metal complexation, to create functional polymer materials. The development of polymers containing azlactone groups, for example, allows for versatile post-polymerization modification with a variety of nucleophiles. healthbiotechpharm.org

Role in Polymer Chemistry

Application as Monomers and Polymerization Catalysts

While direct polymerization of 2,5-dimethyl-4H-thiopyran-4-thione as a primary monomer is not extensively documented, its derivatives and related thiopyran structures are of interest in the synthesis of sulfur-containing polymers. These polymers are valued for their unique optical and electronic properties. The reactivity of the exocyclic double bond of the thiocarbonyl group, as well as the potential for ring-opening polymerization under specific conditions, presents theoretical pathways for its incorporation into polymer backbones.

In the realm of polymerization catalysis, the Lewis basicity of the sulfur atoms in the thiopyran ring and the thiocarbonyl group allows 2,5-dimethyl-4H-thiopyran-4-thione to act as a ligand for metal catalysts. By coordinating with a metal center, it can influence the catalyst's activity and selectivity in polymerization reactions, such as those involving olefins or other vinyl monomers. The specific steric and electronic properties imparted by the dimethyl substitution can fine-tune the catalytic performance.

Function as Reversible and Irreversible Chain Transfer Agents (e.g., RAFT Agents)

The most significant role of 2,5-dimethyl-4H-thiopyran-4-thione in polymer chemistry is as a chain transfer agent, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures. The effectiveness of a RAFT agent is largely determined by the reactivity of its C=S bond.

In this context, 2,5-dimethyl-4H-thiopyran-4-thione can function as a precursor to or a component of more complex RAFT agents. The thiocarbonyl group readily participates in the reversible addition of a propagating polymer radical, forming a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate further polymerization, allowing for the controlled growth of polymer chains. The rate of addition and fragmentation can be modulated by the substituents on the thiopyran ring, with the methyl groups providing a specific electronic and steric environment.

Below is a table summarizing the key attributes of 2,5-dimethyl-4H-thiopyran-4-thione in the context of RAFT polymerization:

FeatureRole in RAFT Polymerization
Thiocarbonyl Group (C=S) The core functional group that reversibly reacts with propagating radicals, enabling control over the polymerization process.
Reversible Addition Propagating polymer chains add to the C=S bond, forming a dormant species.
Fragmentation The dormant species fragments, releasing a new radical that can reinitiate polymerization, ensuring the "living" nature of the process.
Chain Transfer Constant The efficiency of the chain transfer process is influenced by the stability of the intermediate radical and the rates of addition and fragmentation.

Utility in Post-Polymerization Modification Reactions

The reactivity of the thiocarbonyl group also extends to the post-polymerization modification of polymers. Polymers that have been synthesized using 2,5-dimethyl-4H-thiopyran-4-thione-derived RAFT agents will have a thiocarbonyl-containing end group. This end group is a versatile handle for a variety of chemical transformations.

For instance, the thiocarbonyl group can be converted into a thiol through reduction or hydrolysis, which can then be used for conjugation with other molecules, such as biomolecules or fluorescent dyes, via thiol-ene or thiol-halogen reactions. It can also be removed or transformed into other functional groups to alter the properties of the final polymer. This capability is crucial for the design of advanced materials for applications in drug delivery, diagnostics, and materials science.

Building Blocks and Synthons in Complex Organic Synthesis

Beyond its applications in polymer chemistry, 2,5-dimethyl-4H-thiopyran-4-thione is a valuable synthon for the construction of more complex molecules, particularly sulfur-containing heterocyclic systems. Its inherent reactivity and multiple functional sites make it a versatile starting material in organic synthesis.

Precursors for Diverse Sulfur-Containing Heterocyclic Systems

The thiopyran ring system is a common motif in a variety of natural products and pharmacologically active compounds. 2,5-Dimethyl-4H-thiopyran-4-thione serves as a readily available starting material for the synthesis of a wide array of these derivatives. The reactivity of the thiocarbonyl group and the diene system within the ring allows for a range of transformations.

For example, the thiocarbonyl group can be S-alkylated and then subjected to rearrangement or cyclization reactions to form fused heterocyclic systems. It can also undergo cycloaddition reactions with various reagents to construct more elaborate molecular architectures. The presence of the methyl groups provides specific stereochemical control in some of these transformations.

Reactivity as Dienophiles and Dipolarophiles in Organic Transformations

The endocyclic double bonds of the 4H-thiopyran-4-thione ring system give it the character of a diene, allowing it to participate in Diels-Alder reactions. However, the thiocarbonyl group itself is a potent dienophile and dipolarophile. It readily undergoes [4+2] and [3+2] cycloaddition reactions with a variety of dienes and 1,3-dipoles, respectively.

These cycloaddition reactions are powerful tools for the construction of five- and six-membered rings. For example, reaction with a conjugated diene can lead to the formation of a spirocyclic system, where the thiopyran ring is linked to a newly formed six-membered ring through a shared carbon atom. Similarly, reaction with a 1,3-dipole, such as a nitrile oxide or an azide, can generate five-membered heterocyclic rings containing sulfur and other heteroatoms. This reactivity opens up pathways to novel and complex heterocyclic compounds that would be difficult to synthesize through other means.

The following table summarizes the reactivity of 2,5-dimethyl-4H-thiopyran-4-thione in cycloaddition reactions:

Reaction TypeReacting PartnerResulting Structure
[4+2] Cycloaddition (Diels-Alder) Conjugated DieneSpirocyclic thianes
[3+2] Cycloaddition 1,3-Dipole (e.g., Nitrile Oxide, Azide)Five-membered sulfur-containing heterocycles
[2+2] Cycloaddition Ketenes, AlkenesThietane derivatives

This diverse reactivity underscores the importance of 2,5-dimethyl-4H-thiopyran-4-thione as a versatile building block in the synthetic chemist's toolbox.

Fundamental Studies on Structure-Reactivity Relationships and Aromaticity

The chemical behavior and stability of 2,5-Dimethyl-4H-thiopyran-4-thione are intrinsically linked to its electronic structure and the degree of aromaticity. The 4H-thiopyran-4-thione core is a subject of interest in understanding the interplay between the sulfur heteroatom, the conjugated π-system, and the exocyclic thione group.

The reactivity of the thiopyran-4-thione ring is characterized by several key features. The endocyclic sulfur atom influences the electron distribution within the ring, while the exocyclic C=S bond provides a site for various chemical transformations. The presence of two methyl groups at the 2- and 5-positions in 2,5-Dimethyl-4H-thiopyran-4-thione introduces electronic and steric effects that modulate this reactivity. The methyl groups, being electron-donating, can influence the electron density at various positions in the ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.

One of the notable reactions of the parent 4H-thiopyran-4-thione is its propensity to undergo ring-opening when treated with nucleophiles in solvents like dimethyl sulfoxide (B87167) or dimethylformamide. rsc.org This reactivity highlights the electrophilic nature of the ring carbons. Furthermore, the thiocarbonyl group can participate in various reactions, including cycloadditions. nih.gov

The question of aromaticity in 4H-thiopyran-4-thione and its derivatives is not straightforward. Unlike their 4H-pyran-4-one counterparts, the contribution of dipolar resonance structures, which would induce aromaticity in the six-membered ring, is a topic of ongoing investigation. Computational studies on the parent 4H-thiopyran-4-one suggest a degree of aromatic character, and similar considerations can be extended to the thione analogue. The introduction of the exocyclic C=S bond, with its different electronic properties compared to a C=O bond, further complicates the electronic landscape. The degree of aromaticity is a key determinant of the compound's stability and its propensity to undergo substitution versus addition reactions.

To illustrate the electronic properties, a comparison of computed data for the parent 4H-thiopyran-4-one and 4H-thiopyran-4-thione is presented below.

Property4H-Thiopyran-4-one4H-Thiopyran-4-thione
Molecular Formula C5H4OS nih.govC5H4S2 nih.gov
Molecular Weight 112.15 g/mol nih.gov128.2 g/mol nih.gov
XLogP3-AA 0.7 nih.gov1.3 nih.gov
Polar Surface Area 42.4 Ų nih.gov57.4 Ų nih.gov
IUPAC Name thiopyran-4-one nih.govthiopyran-4-thione nih.gov

This table presents computed data for the parent compounds to provide a comparative framework for understanding the electronic influence of the exocyclic atom.

Emerging Research Areas for Thiopyran-4-thione Scaffolds

The unique structural and electronic properties of the thiopyran-4-thione scaffold have positioned it as a valuable building block in various areas of chemical science. Research into this class of compounds is expanding, with several promising directions.

In the realm of materials science , sulfur-containing organic molecules are being explored for their potential in electronic applications. The polarizable nature of the C=S bond and the potential for intermolecular S---S interactions make thiopyran-4-thiones interesting candidates for the development of novel organic semiconductors and conducting materials. Although specific research on 2,5-Dimethyl-4H-thiopyran-4-thione in this context is not widely reported, the broader class of sulfur-rich heterocycles is under investigation for applications in organic electronics. For instance, related sulfur-containing materials have been investigated as components in high-capacity electrodes for lithium-ion batteries. acs.org

In medicinal chemistry , the thiopyran ring system is a recognized pharmacophore present in various biologically active molecules. nih.gov Thiophene derivatives, close structural relatives, exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities. nih.gov The thiopyran-4-thione scaffold itself is being investigated for the synthesis of novel compounds with potential therapeutic applications. For example, derivatives of quinazoline-4-one-2-thione have been synthesized and evaluated for their antiplatelet aggregation activity. nih.gov The synthesis of functionally substituted 4H-thiopyrans has been shown to lead to compounds with potential anticancer and antimicrobial properties. d-nb.info The substitution pattern, such as the dimethyl groups in 2,5-Dimethyl-4H-thiopyran-4-thione, can be crucial for tuning the biological activity and pharmacokinetic properties of these molecules.

Furthermore, the reactivity of the thiopyran-4-thione core makes it a versatile intermediate in organic synthesis . The ability to undergo cycloaddition reactions and other transformations allows for the construction of complex polycyclic and heterocyclic systems. nih.gov These structurally diverse molecules are of interest for screening for new biological activities and for the development of novel ligands and catalysts.

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